N-(2-methoxybenzyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide
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Overview
Description
N-(2-methoxybenzyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide is a synthetic organic compound that belongs to the class of isonicotinamides. This compound is characterized by the presence of a methoxybenzyl group, a tetrahydrothiophenyl group, and an isonicotinamide moiety. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxybenzyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide typically involves multiple steps:
Formation of the Methoxybenzyl Intermediate: The starting material, 2-methoxybenzyl chloride, is reacted with an appropriate nucleophile to form the methoxybenzyl intermediate.
Synthesis of the Tetrahydrothiophenyl Intermediate: Tetrahydrothiophene is subjected to functionalization to introduce the desired substituents.
Coupling Reaction: The methoxybenzyl intermediate is coupled with the tetrahydrothiophenyl intermediate under suitable conditions, often using a coupling reagent such as EDCI or DCC.
Formation of the Isonicotinamide Moiety:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxybenzyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.
Reduction: The isonicotinamide moiety can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-methoxybenzyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity and leading to a biological response. The molecular targets and pathways involved would be identified through experimental studies such as binding assays and pathway analysis.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxybenzyl)-2-((tetrahydrothiophen-3-yl)oxy)benzamide: Similar structure but with a benzamide moiety instead of isonicotinamide.
N-(2-methoxybenzyl)-2-((tetrahydrothiophen-3-yl)oxy)pyridine: Similar structure but with a pyridine moiety.
Uniqueness
N-(2-methoxybenzyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide is unique due to the presence of the isonicotinamide group, which may confer specific biological activities and properties not found in similar compounds. This uniqueness can be leveraged in the design of new molecules with desired characteristics.
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-(thiolan-3-yloxy)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-22-16-5-3-2-4-14(16)11-20-18(21)13-6-8-19-17(10-13)23-15-7-9-24-12-15/h2-6,8,10,15H,7,9,11-12H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUOIEOCUDRUSPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=CC(=NC=C2)OC3CCSC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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